1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

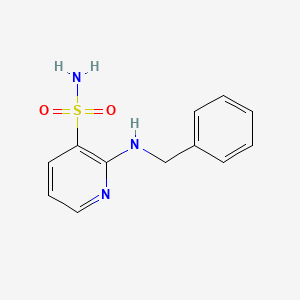

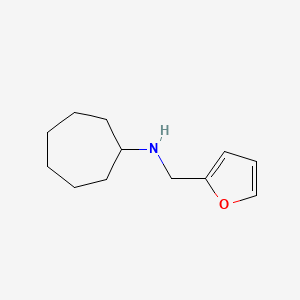

“1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine” is an organic compound with the molecular formula C18H21N3O6S . It has a molecular weight of 407.441 Da . This compound is related to the class of organic compounds known as benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 4-methoxy-3-nitrophenylsulfonyl group and a 2-methoxyphenyl group .Physical And Chemical Properties Analysis

This compound has a melting point of 189-190 °C and a predicted boiling point of 515.7±50.0 °C . Its predicted density is 1.239±0.06 g/cm3 . It is slightly soluble in acetone, chloroform, DMSO, and methanol . The predicted pKa is 6.17±0.40 .Scientific Research Applications

Piperazine Derivatives in Clinical Applications

Piperazine derivatives have been significant in the field of clinical applications, particularly in treating depression, psychosis, or anxiety. The metabolic process of these compounds involves extensive systemic metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, although some have affinity for other neurotransmitter receptors. The pharmacological actions of arylpiperazine derivatives, such as the one , are influenced by this metabolic pathway, indicating their potential use in various clinical applications (Caccia, 2007).

Therapeutic Potential of Piperazine Compounds

Piperazine compounds have been found in a plethora of drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus result in significant differences in the medicinal potential of the resultant molecules, highlighting the chemical's versatility and potential for developing new therapeutic agents (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues, including the specific compound , have demonstrated significant anti-mycobacterial properties. Especially against Mycobacterium tuberculosis (MTB), these compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structural framework of piperazine plays a crucial role in the design and development of selective, cost-effective anti-mycobacterial agents, which is of high importance in addressing global health challenges like tuberculosis (Girase et al., 2020).

Synthesis and Pharmaceutical Applications

Piperazine and morpholine analogues demonstrate a broad spectrum of pharmaceutical applications. Their structural nucleus has been a focus of medicinal chemistry investigations, leading to the development of various new methods for the synthesis of their derivatives. The versatility and potent pharmacophoric activities of these analogues underline their importance in the field of drug discovery and pharmaceutical sciences (Mohammed et al., 2015).

Safety and Hazards

Safety data suggests that dust formation should be avoided and that it’s important to avoid breathing in mist, gas, or vapors from this compound . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-26-17-6-4-3-5-15(17)19-9-11-20(12-10-19)28(24,25)14-7-8-18(27-2)16(13-14)21(22)23/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCYVBZQQJFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)

![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)

![N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B2481658.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2481659.png)

![N-(2-chloro-6-methylphenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2481662.png)

![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)

![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)